molecular formula C15H20N2O2 B6097178 N-allyl-3-(4-morpholinylmethyl)benzamide

N-allyl-3-(4-morpholinylmethyl)benzamide

Cat. No.: B6097178
M. Wt: 260.33 g/mol
InChI Key: YGABIGGEBZGCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-3-(4-morpholinylmethyl)benzamide is a benzamide derivative characterized by a morpholine-substituted methyl group at the 3-position of the benzamide core and an allyl group attached to the amide nitrogen. This compound’s structural features suggest applications in medicinal chemistry, particularly in modulating pharmacokinetic properties like solubility and bioavailability .

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-6-16-15(18)14-5-3-4-13(11-14)12-17-7-9-19-10-8-17/h2-5,11H,1,6-10,12H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGABIGGEBZGCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC(=C1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Core Structure Key Substituents Reference
N-Allyl-3-(4-morpholinylmethyl)benzamide Benzamide - 3-(4-Morpholinylmethyl)
- N-Allyl
Target
4-Chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide Benzamide - 4-Chloro
- 3-(4-Morpholinylsulfonyl)
- N-Methyl
N-Methyl-3-(4-piperidinyl)benzamide Benzamide - 3-(4-Piperidinyl)
- N-Methyl
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide - N-2-(3,4-Dimethoxyphenyl)ethyl
4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide Benzamide - 4-tert-Butyl
- N-(4-Chloro-3-methoxyphenyl)
Sulpiride (Neuroleptic) Benzamide - 2-Methoxy-5-sulfamoylbenzamide
- N-[(1-Ethyl-2-pyrrolidinyl)methyl]

Key Observations:

  • Morpholine vs.
  • Sulfonyl vs. Methylene : The sulfonyl group in increases electron-withdrawing effects, which may reduce metabolic stability compared to the methylene-linked morpholine in the target compound.
  • Allyl vs.

Pharmacological and Physicochemical Properties

Property This compound 4-Chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide Sulpiride
Melting Point Not reported Not reported 178–182°C
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 (polar sulfonyl group) ~1.5
Bioactivity Undisclosed (structural similarity to neuroleptics) Undisclosed D2/D3 receptor antagonist

Notes:

  • The target compound’s allyl group may enhance interaction with hydrophobic binding pockets in biological targets compared to sulfonamide-containing analogs .
  • Neuroleptics like sulpiride prioritize substituents that balance blood-brain barrier penetration (e.g., pyrrolidinylmethyl in ) vs. peripheral action.

Analytical Differentiation

highlights challenges in distinguishing benzamide derivatives via forensic methods due to structural similarities. Key techniques include:

  • NMR : Distinct shifts for morpholinylmethyl (δ ~2.5–3.5 ppm) vs. piperidinyl (δ ~1.5–2.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks differentiate allyl (e.g., [M+H]+ ~289) from sulfonyl (e.g., [M+H]+ ~357 in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.